molecular formula C14H12O4 B078348 Dimethyl 2,3-naphthalenedicarboxylate CAS No. 13728-34-2

Dimethyl 2,3-naphthalenedicarboxylate

Cat. No. B078348
CAS RN: 13728-34-2
M. Wt: 244.24 g/mol
InChI Key: MPDGBCOIHNLQMR-UHFFFAOYSA-N
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Description

Dimethyl 2,3-naphthalenedicarboxylate (DMNDC) is a chemical compound with the molecular formula C14H12O4 . It appears as a white to orange to green powder or lump . It is used in various chemical reactions and has been studied for its complexation properties .


Molecular Structure Analysis

DMNDC has a molecular weight of 244.25 g/mol . The structure consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. Attached to this core at the 2 and 3 positions are two carboxylate groups, each of which is esterified with a methyl group .


Chemical Reactions Analysis

DMNDC has been studied for its complexation properties. It has been found to form complexes with naturally occurring alpha-, beta- and gamma-cyclodextrins . The emission spectra upon excitation of the naphthoate group show two peaks whose ratio of intensities is sensitive to the medium polarity .


Physical And Chemical Properties Analysis

DMNDC is a solid at 20°C . It has a melting point range of 48.0 to 52.0°C, with a specific melting point of 50°C . It has a boiling point of 145°C at 1 mmHg . .

Scientific Research Applications

Complexation with Cyclodextrins

Dimethyl 2,3-naphthalenedicarboxylate: has been studied for its ability to form complexes with cyclodextrins . This complexation can be used to:

Fluorescence Studies

The compound’s fluorescence properties make it valuable for:

Circular Dichroism Spectroscopy

Dimethyl 2,3-naphthalenedicarboxylate: can induce circular dichroism when complexed with chiral molecules . This is useful for:

Molecular Mechanics Simulations

The compound is used in molecular mechanics simulations to:

Catalysis Research

In catalysis, it is used to:

Thermodynamic Measurements

The compound’s role in thermodynamic measurements includes:

properties

IUPAC Name

dimethyl naphthalene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDGBCOIHNLQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350791
Record name Dimethyl 2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,3-naphthalenedicarboxylate

CAS RN

13728-34-2
Record name Dimethyl 2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethyl 2,3-naphthalenedicarboxylate interact with cyclodextrins, and what information can be derived from these interactions?

A1: Dimethyl 2,3-naphthalenedicarboxylate acts as a guest molecule, forming inclusion complexes with various cyclodextrins, including α-, β-, and γ-cyclodextrins, as well as their derivatives like 2-hydroxypropyl-cyclodextrins [, , ]. This interaction stems from the ability of the naphthalene ring system to fit within the hydrophobic cavity of the cyclodextrin molecule.

  • Fluorescence Spectroscopy: Changes in the fluorescence emission spectra of Dimethyl 2,3-naphthalenedicarboxylate upon complexation with cyclodextrins provide valuable information about the binding stoichiometry, binding constants (formation constants), and the surrounding microenvironment within the cyclodextrin cavity []. For instance, the ratio of intensities of two emission peaks (R) is sensitive to polarity, and changes in R with cyclodextrin concentration and temperature help determine thermodynamic parameters like enthalpy and entropy changes upon inclusion [].
  • Circular Dichroism (CD) Spectroscopy: This technique, specifically induced circular dichroism (ICD), is particularly useful for studying chiral recognition and the geometry of the host-guest complex [, ]. The sign and magnitude of ICD signals provide insights into the orientation of the Dimethyl 2,3-naphthalenedicarboxylate guest within the cyclodextrin cavity and the depth of its penetration [].

Q2: How does the size of the cyclodextrin cavity affect the interaction with Dimethyl 2,3-naphthalenedicarboxylate?

A2: Research indicates that the size of the cyclodextrin cavity plays a significant role in complex formation and stability [, ]. Dimethyl 2,3-naphthalenedicarboxylate forms complexes with varying strengths and geometries with α-, β-, and γ-cyclodextrins, which possess different cavity sizes. These differences in complexation behavior can be attributed to the varying degrees of fit and interactions between the naphthalene moiety of the guest and the hydrophobic cavity of each cyclodextrin type.

Q3: What computational methods help understand the interaction between Dimethyl 2,3-naphthalenedicarboxylate and cyclodextrins?

A3: Molecular mechanics calculations, particularly in the presence of water molecules, are valuable tools to model and understand the geometry of the inclusion complexes []. These simulations provide insights into the preferred orientation of the guest molecule within the cyclodextrin cavity and help visualize the forces responsible for the complexation process [].

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